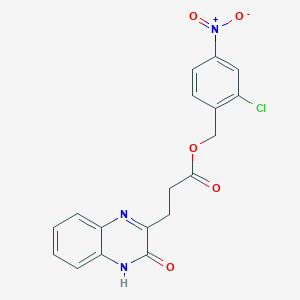

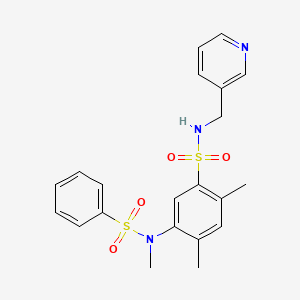

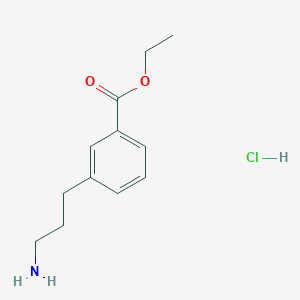

![molecular formula C17H15N3O5S B2694958 Methyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4,5-dimethoxybenzoate CAS No. 941943-97-1](/img/structure/B2694958.png)

Methyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4,5-dimethoxybenzoate

カタログ番号 B2694958

CAS番号:

941943-97-1

分子量: 373.38

InChIキー: QRKKPPBZGLRQSF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"Methyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4,5-dimeth

科学的研究の応用

-

Medicinal Chemistry

- Summary of Application : The 1,2,3-thiadiazole moiety is a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities .

- Methods of Application : Various synthetic transformations and approaches are used to furnish 1,2,3-thiadiazole scaffolds .

- Results or Outcomes : The 1,2,3-thiadiazole hybrid structures showed myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activators .

-

Organic Chemistry

- Summary of Application : Electron donor–acceptor (D–A) systems based on the benzo [c] [1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

- Methods of Application : A library of 26 D–A compounds based on the BTZ group was synthesized. By varying the donor groups while keeping the BTZ acceptor group the same, the photocatalyst’s optoelectronic and photophysical properties were systematically modified .

- Results or Outcomes : These photocatalysts were then validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

-

Antifungal Applications

- Summary of Application : Certain organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates have been synthesized and found to have antifungal properties .

- Methods of Application : The compounds were synthesized and then tested against specific fungi .

- Results or Outcomes : The compounds showed antifungal properties against P. piricola and Gibberella zeae .

-

Photovoltaics and Fluorescent Sensors

- Summary of Application : Electron donor–acceptor (D–A) systems based on the benzo [c] [1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

- Methods of Application : A library of 26 D–A compounds based on the BTZ group was synthesized. By varying the donor groups while keeping the BTZ acceptor group the same, the photocatalyst’s optoelectronic and photophysical properties were systematically modified .

- Results or Outcomes : These photocatalysts were then validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

-

Insecticides Synergizer

- Summary of Application : 1,2,3-benzothiadiazole has been claimed to synergize insecticides including dicrotophos .

- Methods of Application : The compound is mixed with the insecticide to enhance its effectiveness .

- Results or Outcomes : While it has not been commercialized for this application, it has been found to enhance the effectiveness of certain insecticides .

-

Fungicide

- Summary of Application : The only derivative of 1,2,3-benzothiadiazole to have found significant use is the fungicide acibenzolar-S-methyl .

- Methods of Application : The compound is applied to plants to protect them from fungal diseases .

- Results or Outcomes : It has been found to be effective in protecting plants from various fungal diseases .

-

Antioxidant Applications

- Summary of Application : Thiazole derivatives have been found to act as antioxidants .

- Methods of Application : These compounds are synthesized and then tested for their antioxidant properties .

- Results or Outcomes : Thiazole derivatives have shown promising results as antioxidants, which can help protect cells from damage .

-

Analgesic Applications

-

Anti-Inflammatory Applications

- Summary of Application : Thiazole derivatives have been used to develop anti-inflammatory drugs .

- Methods of Application : These compounds are synthesized and then tested for their anti-inflammatory properties .

- Results or Outcomes : Thiazole derivatives have shown effectiveness in reducing inflammation .

-

Antimicrobial Applications

- Summary of Application : Thiazole derivatives have been used to develop antimicrobial drugs .

- Methods of Application : These compounds are synthesized and then tested for their antimicrobial properties .

- Results or Outcomes : Thiazole derivatives have shown effectiveness in killing or inhibiting the growth of microorganisms .

-

Antiviral Applications

- Summary of Application : Thiazole derivatives have been used to develop antiviral drugs .

- Methods of Application : These compounds are synthesized and then tested for their antiviral properties .

- Results or Outcomes : Thiazole derivatives have shown effectiveness in inhibiting the replication of viruses .

-

Diuretic Applications

- Summary of Application : Thiazole derivatives have been used to develop diuretic drugs .

- Methods of Application : These compounds are synthesized and then tested for their diuretic properties .

- Results or Outcomes : Thiazole derivatives have shown effectiveness in increasing the amount of urine produced by the body, helping the body get rid of excess water and salt .

特性

IUPAC Name |

methyl 2-(1,2,3-benzothiadiazole-5-carbonylamino)-4,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-23-13-7-10(17(22)25-3)11(8-14(13)24-2)18-16(21)9-4-5-15-12(6-9)19-20-26-15/h4-8H,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKKPPBZGLRQSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)SN=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4,5-dimethoxybenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

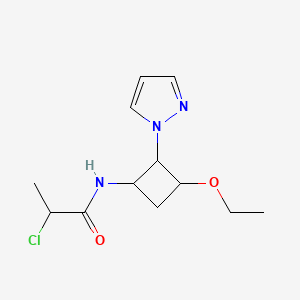

![1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2694878.png)

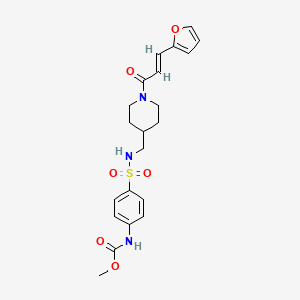

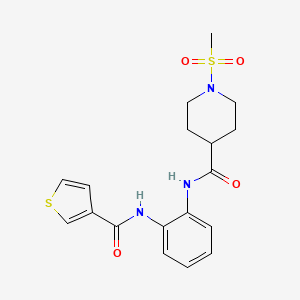

![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2694882.png)

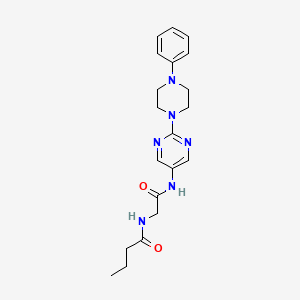

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2694889.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2694895.png)